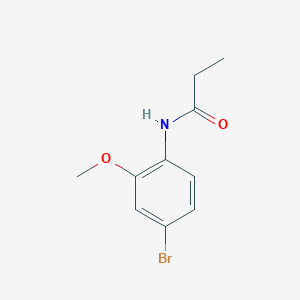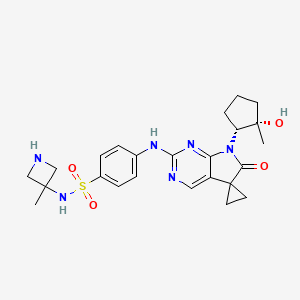
2-Bromo-5,7-dichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,7-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,7-dichloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position . The reaction conditions often involve heating the reactants in a solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5,7-dichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds .
Aplicaciones Científicas De Investigación
2-Bromo-5,7-dichloroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,7-dichloroquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-3,4-dichloroquinoline
- 4-Bromo-7,8-dichloroquinoline
- 5-Bromo-2-chloroquinoline
- 6-Bromo-8-chloroquinoline
Uniqueness
2-Bromo-5,7-dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for synthesizing specialized derivatives with targeted biological activities or material properties .
Propiedades
Fórmula molecular |
C9H4BrCl2N |
|---|---|
Peso molecular |
276.94 g/mol |
Nombre IUPAC |
2-bromo-5,7-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-9-2-1-6-7(12)3-5(11)4-8(6)13-9/h1-4H |
Clave InChI |
VRVDNGYRNLRMEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)






![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)
![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13923551.png)
